2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone is a synthetic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-viral properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and biological activities.
Preparation Methods
The synthesis of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the quinazoline core. The synthetic route often includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Thio Group: The thio group is introduced by reacting the quinazoline core with a suitable thiol reagent under appropriate conditions.
Attachment of the Morpholinoethanone Moiety: The final step involves the reaction of the intermediate compound with morpholinoethanone to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of key cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-((6,7-Dimethoxyquinazolin-4-yl)thio)-1-morpholinoethanone can be compared with other quinazoline derivatives, such as:
Properties
IUPAC Name |
2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-13-7-11-12(8-14(13)22-2)17-10-18-16(11)24-9-15(20)19-3-5-23-6-4-19/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZQNWDWQUWTFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)SCC(=O)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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